molecular formula C19H12BrN3OS B2622954 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-87-8

4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2622954
CAS No.: 863588-87-8
M. Wt: 410.29
InChI Key: URIHTCJGRRRFMT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIHTCJGRRRFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by functionalization with the phenyl and benzamide groups. One common method involves the reaction of 2-aminothiazole with 2-bromopyridine under specific conditions to form the thiazolo[5,4-b]pyridine scaffold . This intermediate is then coupled with 4-bromoaniline and subsequently reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The thiazolo[5,4-b]pyridine moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name (Reference) Molecular Formula Substituents Key Functional Groups
Target Compound C₁₉H₁₂BrN₃OS Bromo (C-2), thiazolo-pyridine Benzamide, thiazole, pyridine
3-Methoxy Analog C₂₀H₁₅N₃O₂S Methoxy (C-3), thiazolo-pyridine Benzamide, methoxy, thiazole
Imidazo-Thiazolo-Pyridine Derivative C₂₅H₂₃N₇O₂S₂ Imidazo-thiazolo-pyridine, methylamino Benzamide, imidazole, methylamino
Trifluoropropoxy Halogenated Analog C₁₇H₁₁BrClF₄NO₂ Bromo, chloro, fluoro, trifluoropropoxy Benzamide, halogenated substituents

Key Observations :

  • Bromo vs.
  • Halogenation Patterns: The trifluoropropoxy analog (C₁₇H₁₁BrClF₄NO₂) demonstrates the use of multiple halogens and fluorinated groups to modulate electronic properties and metabolic stability .

Key Observations :

  • The 3-methoxy analog (T60001) is a documented sirtuin modulator, suggesting that substituent choice (methoxy vs. bromo) critically influences target selectivity .
  • The absence of explicit biological data for the target compound highlights the need for further studies, though its bromo group may favor interactions with hydrophobic binding pockets in enzymes or receptors.

Biological Activity

4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[5,4-b]pyridine moiety linked to a phenyl ring and a benzamide group. Its molecular formula is C18H15BrN2SC_{18}H_{15}BrN_2S, with a molecular weight of approximately 360.3 g/mol. The presence of the bromine atom and the thiazole ring contributes to its unique pharmacological properties.

Pharmacological Effects

Research indicates that 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibits a broad spectrum of biological activities:

  • Anticancer Activity : The compound has shown significant inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation. For instance, it has been reported as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell survival and growth .
  • Antimicrobial Properties : Thiazolo[5,4-b]pyridines are known for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may exhibit similar properties, making it a candidate for further investigation in infectious disease treatment .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interaction with various receptors involved in inflammation could lead to therapeutic advancements .

Mechanistic Studies

The biological activity of 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is largely attributed to its interaction with key molecular targets:

  • Inhibition of Kinases : The compound has been identified as a dual inhibitor of cyclin-dependent kinases (CDK2 and CDK9), leading to G2/M cell cycle arrest and apoptosis in cancer cells . The IC50 values for CDK2 and CDK9 are reported as 0.004 μM and 0.009 μM respectively, indicating high potency.
  • Receptor Interactions : It interacts with various receptors involved in cellular signaling pathways, impacting processes such as apoptosis and cell cycle regulation .

Case Studies

StudyFindings
Study 1 Demonstrated significant inhibition of PI3K in vitro, suggesting potential for cancer therapy .
Study 2 Showed antimicrobial activity against several bacterial strains, indicating its usefulness in treating infections .
Study 3 Reported the compound's effectiveness in reducing inflammation markers in animal models, supporting its anti-inflammatory potential .

Synthesis and Preparation Methods

The synthesis of 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves:

  • Construction of the Thiazolo[5,4-b]pyridine Core : This is achieved through reactions involving thiazole derivatives.
  • Functionalization with Phenyl and Benzamide Groups : Subsequent reactions introduce the phenyl and benzamide moieties under controlled conditions to ensure high yield and purity .

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